1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
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Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C20H17NOS. This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a methylsulfanylphenyl group.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[3-(methylsulfanyl)phenyl][1,1’-biphenyl]-4-carboxamide: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
1,3,4-thiadiazole Schiff base derivatives: These compounds have a different core structure but exhibit similar biological activities and are used in similar applications.
The uniqueness of N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C20H24N2O3S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-19-9-5-8-18(14-19)21-20(23)17-10-12-22(13-11-17)27(24,25)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H,21,23) |
InChI Key |
IPBROUSGVNRWAE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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